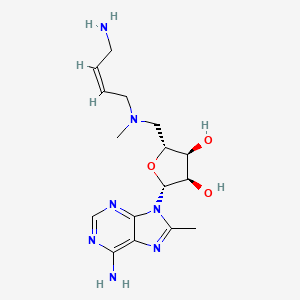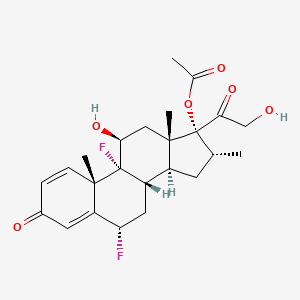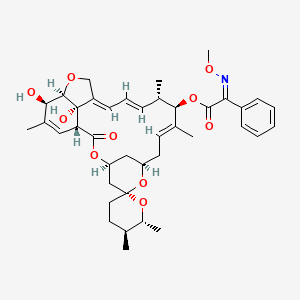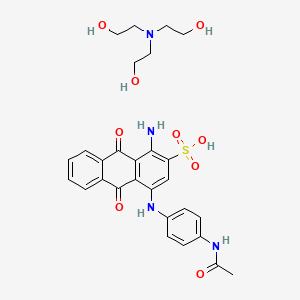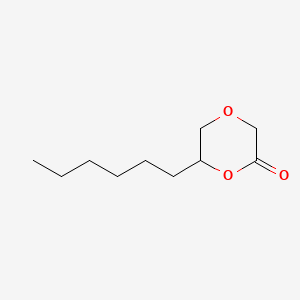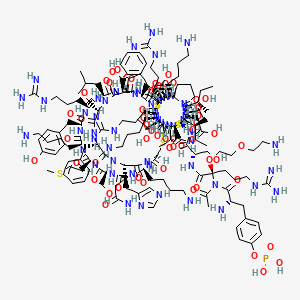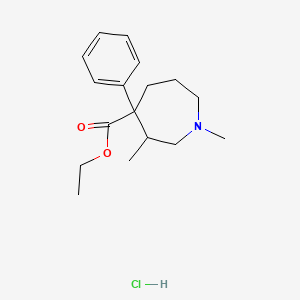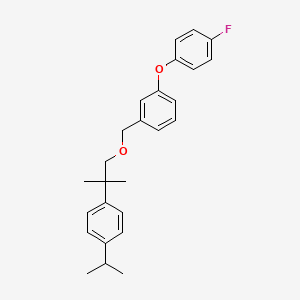
1-(4-Fluorophenoxy)-3-((2-(4-(1-methylethyl)phenyl)-2-methylpropoxy)methyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Fluorophenoxy)-3-((2-(4-(1-methylethyl)phenyl)-2-methylpropoxy)methyl)benzene is an organic compound characterized by its complex structure, which includes fluorinated phenoxy and isopropyl-substituted phenyl groups
Méthodes De Préparation
The synthesis of 1-(4-Fluorophenoxy)-3-((2-(4-(1-methylethyl)phenyl)-2-methylpropoxy)methyl)benzene typically involves multi-step organic reactions. The synthetic route may include:
Formation of the Fluorophenoxy Intermediate: This step involves the reaction of 4-fluorophenol with an appropriate halogenated benzene derivative under basic conditions to form the fluorophenoxy intermediate.
Alkylation Reaction: The intermediate is then subjected to an alkylation reaction with a suitable alkyl halide, such as 2-(4-(1-methylethyl)phenyl)-2-methylpropyl halide, in the presence of a strong base like potassium carbonate.
Final Coupling: The final step involves coupling the alkylated intermediate with another aromatic compound under catalytic conditions to form the desired product.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
1-(4-Fluorophenoxy)-3-((2-(4-(1-methylethyl)phenyl)-2-methylpropoxy)methyl)benzene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert ketone or ester functionalities within the molecule to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the fluorinated phenoxy group, where nucleophiles like amines or thiols replace the fluorine atom.
Common reagents and conditions for these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from room temperature to reflux conditions.
Applications De Recherche Scientifique
1-(4-Fluorophenoxy)-3-((2-(4-(1-methylethyl)phenyl)-2-methylpropoxy)methyl)benzene has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.
Materials Science: The compound’s unique structural features make it a candidate for the synthesis of advanced materials, such as liquid crystals and polymers with specific electronic properties.
Biological Studies: Researchers investigate its interactions with biological macromolecules to understand its potential as a biochemical probe or therapeutic agent.
Mécanisme D'action
The mechanism of action of 1-(4-Fluorophenoxy)-3-((2-(4-(1-methylethyl)phenyl)-2-methylpropoxy)methyl)benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorinated phenoxy group can enhance binding affinity through halogen bonding, while the isopropyl-substituted phenyl group may contribute to hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to desired biological effects.
Comparaison Avec Des Composés Similaires
Similar compounds to 1-(4-Fluorophenoxy)-3-((2-(4-(1-methylethyl)phenyl)-2-methylpropoxy)methyl)benzene include:
4-Fluorophenylacetic Acid: Used as an intermediate in the production of fluorinated anesthetics.
1-[4-(4-Fluorophenoxy)phenyl]-2-methylpropan-1-amine: Known for its applications in medicinal chemistry.
Compared to these compounds, this compound is unique due to its complex structure, which offers a combination of fluorinated and isopropyl-substituted phenyl groups, potentially leading to distinct chemical and biological properties.
Propriétés
Numéro CAS |
80853-80-1 |
|---|---|
Formule moléculaire |
C26H29FO2 |
Poids moléculaire |
392.5 g/mol |
Nom IUPAC |
1-fluoro-4-[3-[[2-methyl-2-(4-propan-2-ylphenyl)propoxy]methyl]phenoxy]benzene |
InChI |
InChI=1S/C26H29FO2/c1-19(2)21-8-10-22(11-9-21)26(3,4)18-28-17-20-6-5-7-25(16-20)29-24-14-12-23(27)13-15-24/h5-16,19H,17-18H2,1-4H3 |
Clé InChI |
AQFKMWOTWXVRCT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC=C(C=C1)C(C)(C)COCC2=CC(=CC=C2)OC3=CC=C(C=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



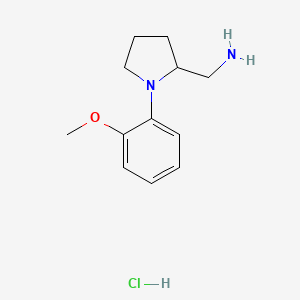
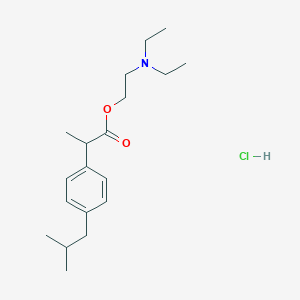
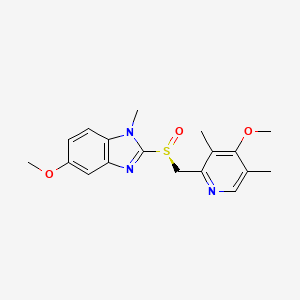


![(2S,5R,6R)-6-[[2-(4-hydroxyphenyl)-2-[(5-oxo-2-piperazin-1-yl-8H-pyrido[2,3-d]pyrimidine-6-carbonyl)amino]acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B12777897.png)
